Direct Inhibition of the Skp2-Cks1 Interaction Differentiates Skp2 inhibitor 1 from Skp1-Complex Disruptors
Skp2 inhibitor 1 directly and potently inhibits the Skp2-Cks1 protein-protein interaction (IC50 = 2.8 µM) [1]. This mechanism of action is distinct from other well-known Skp2 inhibitors. For example, SZL-P1-41 functions by preventing Skp2-Skp1 complex formation but does not affect the activity of other SCF complexes . Similarly, SKPin C1 (Skp2 inhibitor C1) is a specific inhibitor of Skp2-mediated p27 degradation but is not characterized as a direct Skp2-Cks1 inhibitor [2]. The quantitative IC50 value for the Skp2-Cks1 interaction provides a precise benchmark for this specific mechanism, which is not applicable to other inhibitors with different MoAs.
| Evidence Dimension | Inhibition of Skp2-Cks1 interaction |
|---|---|
| Target Compound Data | IC50 = 2.8 µM |
| Comparator Or Baseline | SZL-P1-41 and SKPin C1: No inhibition of Skp2-Cks1 interaction reported as primary mechanism |
| Quantified Difference | N/A - MoA difference |
| Conditions | Cell-free protein-protein interaction assay |
Why This Matters
This demonstrates that Skp2 inhibitor 1 engages the Skp2 pathway at a different molecular node, making it the appropriate selection for experiments focused on the Skp2-Cks1 recruitment step.
- [1] Zhang K, et al. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. J Med Chem. 2023 Jun 8;66(11):7221-7242. View Source
- [2] BioTool. Skp2 inhibitor C1 (SKPin C1) Datasheet. CAS No. 432001-69-9. View Source
